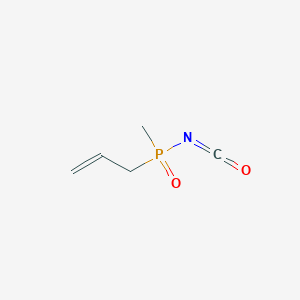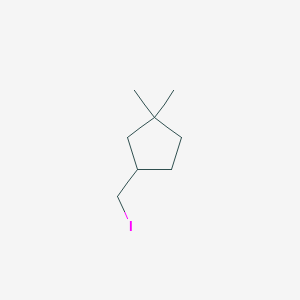![molecular formula C14H24O2 B14310858 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol CAS No. 110219-86-8](/img/structure/B14310858.png)
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is a complex organic compound with a unique structure that includes a cyclobuta[e]indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2AS,4AS,5R,7AS,7BR)-7A-(Hydroxymethyl)-2,2,4A-trimethyl-1,2,3,4,4A,5,7A,7B-octahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AS,4AR,5S,7AS,7BS)-7A-(Methoxymethoxy)-2,2,4A-trimethyldecahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AR,5S,6AS,7AS)-2A-(Tert-butyldimethylsilyloxy)-5,7A-dimethyl-2,2A,4,5,6,6A,7,7A-octahydro-1H-cyclobuta[f]indene-3,5-diyl)dimethanol
Uniqueness
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110219-86-8 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
6,6,7b-trimethyl-2,2a,3,4,4a,5,7,7a-octahydro-1H-cyclobuta[e]indene-3,4-diol |
InChI |
InChI=1S/C14H24O2/c1-13(2)6-8-10(7-13)14(3)5-4-9(14)12(16)11(8)15/h8-12,15-16H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZNPUWKJTIQLDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C(C1)C3(CCC3C(C2O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


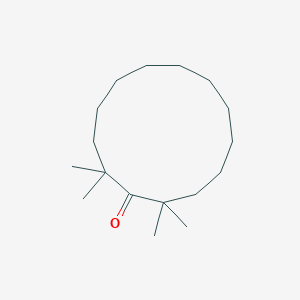

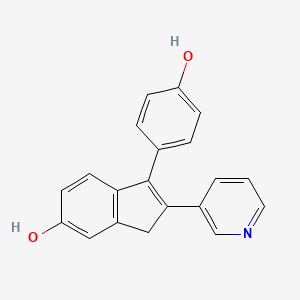
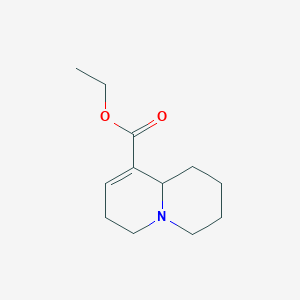
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
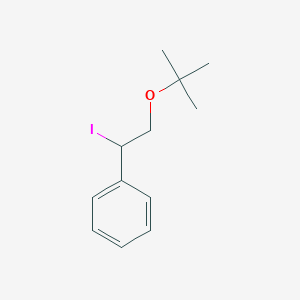

![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)

